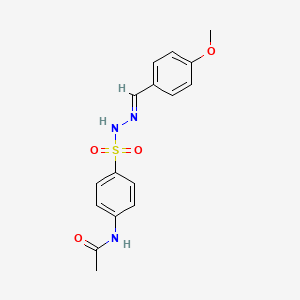

N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-((2-(4-Méthoxybenzylidène)hydrazino)sulfonyl)phényl)acétamide est un composé chimique connu pour ses diverses applications dans la recherche scientifique. Ce composé est caractérisé par sa structure complexe, qui comprend un groupe méthoxybenzylidène, un groupe hydrazino et un groupe sulfonylphényle. Il a été étudié pour ses effets thérapeutiques potentiels et son rôle dans diverses réactions chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-(4-((2-(4-Méthoxybenzylidène)hydrazino)sulfonyl)phényl)acétamide implique généralement la condensation de la 4-méthoxybenzaldéhyde avec l'hydrazine pour former l'intermédiaire hydrazone. Cet intermédiaire est ensuite mis à réagir avec le chlorure de sulfonyle et l'anhydride acétique pour donner le produit final. Les conditions de réaction incluent souvent l'utilisation de solvants organiques tels que l'éthanol ou le méthanol, et les réactions sont généralement effectuées sous reflux pour assurer une conversion complète.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

N-(4-((2-(4-Méthoxybenzylidène)hydrazino)sulfonyl)phényl)acétamide subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe hydrazone en dérivés d'hydrazine.

Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et à des pH contrôlés pour garantir la sélectivité et le rendement.

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des dérivés d'hydrazine. Les réactions de substitution peuvent introduire une variété de groupes fonctionnels, conduisant à une gamme diversifiée de produits.

Applications de recherche scientifique

N-(4-((2-(4-Méthoxybenzylidène)hydrazino)sulfonyl)phényl)acétamide a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.

Biologie : Le composé a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : La recherche a exploré son utilisation comme agent thérapeutique, en particulier dans le traitement des maladies inflammatoires et du cancer.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action de N-(4-((2-(4-Méthoxybenzylidène)hydrazino)sulfonyl)phényl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il inhibe l'activité de certaines enzymes impliquées dans l'inflammation et la progression du cancer. Le composé peut moduler l'expression de gènes liés au stress oxydatif et aux réponses inflammatoires, exerçant ainsi ses effets thérapeutiques.

Applications De Recherche Scientifique

N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound can modulate the expression of genes related to oxidative stress and inflammatory responses, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(4-((2-(4-Méthoxybenzylidène)hydrazino)carbonyl)phényl)benzènesulfonamide

- N-(4-((2-(4-Méthoxybenzylidène)hydrazino)carbonyl)ph)-4-méthylbenzènesulfonamide

Unicité

N-(4-((2-(4-Méthoxybenzylidène)hydrazino)sulfonyl)phényl)acétamide est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Par rapport à des composés similaires, il peut présenter des schémas de réactivité et des activités biologiques différents, ce qui en fait un composé précieux pour la recherche et le développement.

Cet article détaillé fournit un aperçu complet de N-(4-((2-(4-Méthoxybenzylidène)hydrazino)sulfonyl)phényl)acétamide, couvrant sa synthèse, ses réactions chimiques, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires.

Activité Biologique

N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide is a hydrazone derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C16H17N3O4S, and it features a unique structure comprising a hydrazine moiety linked to a sulfonyl group and an acetamide group. The presence of the methoxybenzylidene group may enhance its biological properties by influencing solubility and interaction with biological targets.

Synthesis

The synthesis typically involves a condensation reaction between a hydrazine derivative and an appropriate aldehyde. This method allows for modifications that can enhance biological activity. The general reaction can be represented as follows:

Antimicrobial Activity

Research indicates that compounds within the hydrazone class, including this compound, exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess potent antibacterial effects, making them promising candidates for developing new antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| Sulfanilamide | Antibacterial | |

| N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide | Moderate activity |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, supported by increased levels of caspase-3 activity .

Table 2: Anticancer Activity Data

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that the compound may bind to specific enzymes or receptors, inhibiting their function and thereby exerting its therapeutic effects .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Anticancer Properties : A study evaluated the effects of hydrazone derivatives on MCF-7 cells, noting significant inhibition of cell proliferation with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of sulfonamide derivatives, revealing promising results against Gram-positive and Gram-negative bacteria.

Propriétés

Numéro CAS |

5448-92-0 |

|---|---|

Formule moléculaire |

C16H17N3O4S |

Poids moléculaire |

347.4 g/mol |

Nom IUPAC |

N-[4-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C16H17N3O4S/c1-12(20)18-14-5-9-16(10-6-14)24(21,22)19-17-11-13-3-7-15(23-2)8-4-13/h3-11,19H,1-2H3,(H,18,20)/b17-11+ |

Clé InChI |

NZKDTENZNUIZTQ-GZTJUZNOSA-N |

SMILES isomérique |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC |

SMILES canonique |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC |

Solubilité |

23.9 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.